苯丙氨酸-d5

描述

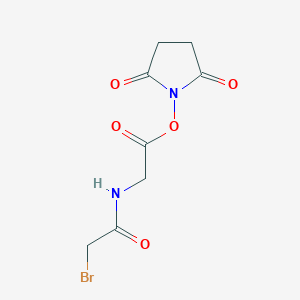

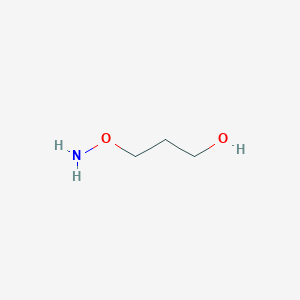

DL-苯基-d5-丙氨酸是氨基酸苯丙氨酸的氘代形式,其中苯环上的五个氢原子被氘原子取代。 该化合物由于其稳定的同位素标记常被用作质谱分析的内标,从而可以精确量化各种样品中的苯丙氨酸 .

科学研究应用

DL-苯基-d5-丙氨酸由于其独特的性质,在科学研究中被广泛应用:

作用机制

DL-苯基-d5-丙氨酸通过作为多巴胺、去甲肾上腺素和肾上腺素等重要神经递质生物合成的前体发挥作用。 氘原子不会显著改变生化途径,但提供了一种追踪和量化涉及苯丙氨酸的代谢过程的方法 .

类似化合物:

DL-苯丙氨酸: DL-苯基-d5-丙氨酸的非氘代形式,用于类似的应用,但没有同位素标记。

L-苯丙氨酸: 天然存在的对映异构体,对蛋白质合成和神经递质的前体至关重要。

D-苯丙氨酸: 合成的对映异构体,用于研究和治疗应用

独特性: DL-苯基-d5-丙氨酸的独特性在于其稳定的同位素标记,这使得在各种科学研究中能够进行精确的量化和追踪。 这使其成为苯丙氨酸精确测量至关重要的研究领域的宝贵工具 .

准备方法

合成路线和反应条件: DL-苯基-d5-丙氨酸可以通过苯丙氨酸的氘代合成。该过程涉及在氘化剂存在下将氢原子与氘原子交换。 这可以通过在特定反应条件下使用氘气或氘化溶剂来实现 .

工业生产方法: 在工业环境中,DL-苯基-d5-丙氨酸的生产涉及大规模氘代过程。 这些过程针对高产率和高纯度进行了优化,通常采用催化剂和受控环境以确保氢原子与氘的完全交换 .

化学反应分析

反应类型: DL-苯基-d5-丙氨酸会发生各种化学反应,包括:

氧化: 氨基可以被氧化形成相应的氧代衍生物。

还原: 羧基可以被还原形成醇衍生物。

常用试剂和条件:

氧化: 如高锰酸钾或过氧化氢在酸性条件下。

还原: 如氢化铝锂或硼氢化钠。

取代: 如卤素或硝化剂在受控温度和压力下.

主要产物:

氧化: 形成苯丙酮酸衍生物。

还原: 形成苯乙醇衍生物。

取代: 形成卤代或硝化苯丙氨酸衍生物.

相似化合物的比较

DL-Phenylalanine: The non-deuterated form of DL-Phenyl-d5-alanine, used in similar applications but without the isotopic labeling.

L-Phenylalanine: The naturally occurring enantiomer, essential for protein synthesis and precursor to neurotransmitters.

D-Phenylalanine: The synthetic enantiomer, used in research and therapeutic applications

Uniqueness: DL-Phenyl-d5-alanine’s uniqueness lies in its stable isotopic labeling, which allows for precise quantification and tracing in various scientific studies. This makes it an invaluable tool in research areas where accurate measurement of phenylalanine is crucial .

属性

IUPAC Name |

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514739 | |

| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-89-7 | |

| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is phenylalanine-d5 used to measure muscle protein synthesis (MPS)?

A: Phenylalanine-d5 is used as a tracer to quantify the rate at which new proteins are synthesized in muscle tissue. Traditional methods rely on radioactive isotopes, but phenylalanine-d5 offers a safe, non-radioactive alternative. When infused into the body, phenylalanine-d5 is incorporated into newly synthesized proteins. By measuring the incorporation rate of phenylalanine-d5 into muscle protein, researchers can determine the fractional synthetic rate (FSR), a key indicator of MPS [].

Q2: How does exercise and sedation affect the use of phenylalanine-d5 in MPS studies?

A: Research [] indicates that both exercise and sedation can influence phenylalanine-d5 kinetics in horses. Exercise caused a temporary decrease in plasma phenylalanine-d5 enrichment, while sedation with xylazine resulted in a more prolonged reduction, up to 20%. These findings suggest that the timing of interventions like exercise or sedation should be carefully considered during MPS studies utilizing phenylalanine-d5. Researchers must account for these fluctuations to accurately interpret MPS data.

Q3: Can phenylalanine-d5 be used to distinguish between different types of hyperphenylalaninemia?

A: Yes, phenylalanine-d5 can be used to differentiate between phenylketonuria (PKU) and other less severe forms of hyperphenylalaninemia []. By administering phenylalanine-d5 and measuring the ratio of deuterated phenylalanine to deuterated tyrosine in plasma, researchers can estimate the remaining activity of the enzyme phenylalanine-4-hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine and its activity is severely reduced in PKU, while individuals with milder hyperphenylalaninemia retain some enzyme activity.

Q4: How is phenylalanine-d5 used in analytical chemistry?

A: Phenylalanine-d5 serves as a valuable internal standard in mass spectrometry-based analytical methods for quantifying various compounds, including amino acids [, ] and toxins like anatoxin-a []. Its use helps improve the accuracy and reliability of these methods by correcting for potential variations during sample preparation and analysis.

Q5: Are there any specific requirements for using phenylalanine-d5 in research?

A: Similar to other stable isotope-labeled compounds used in metabolic research, achieving a stable isotopic enrichment of phenylalanine-d5 in the blood is crucial for accurate MPS measurements []. This requires careful calculation of the priming dose and infusion rate based on individual animal parameters like the rate of phenylalanine appearance and pool size.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)

![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)

![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)